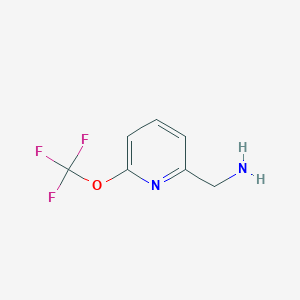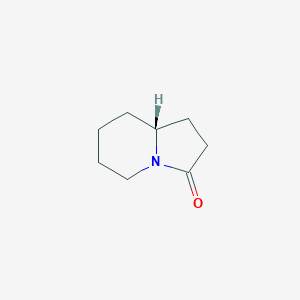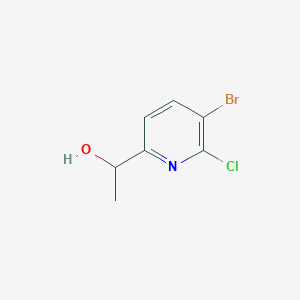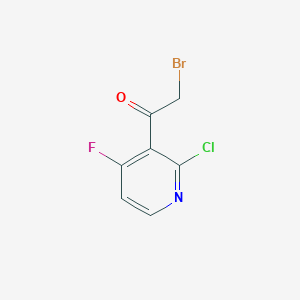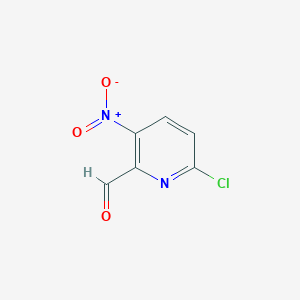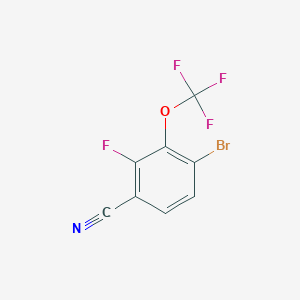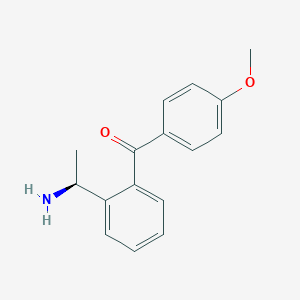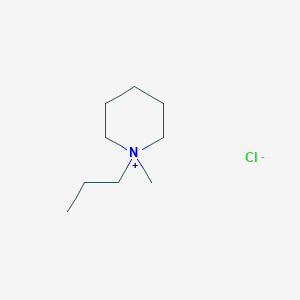
1-Methyl-1-propylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-propylpiperidin-1-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClN and a molecular weight of 177.72 g/mol . It is also known as N-Methyl-N-propylpiperidinium chloride. This compound is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups and a chloride ion as the counterion.
Preparation Methods
The synthesis of 1-Methyl-1-propylpiperidin-1-ium chloride typically involves the quaternization of 1-methylpiperidine with propyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-Methylpiperidine and propyl chloride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane, at a temperature range of 0-50°C.
Procedure: 1-Methylpiperidine is dissolved in the solvent, and propyl chloride is added dropwise with stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or acetone.
Chemical Reactions Analysis
1-Methyl-1-propylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or hydroxide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-Methyl-1-propylpiperidine and hydrochloric acid.
Scientific Research Applications
1-Methyl-1-propylpiperidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-1-propylpiperidin-1-ium chloride depends on its application. In biological systems, it may interact with cellular membranes, altering their permeability and affecting ion transport. The compound can also inhibit specific enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Methyl-1-propylpiperidin-1-ium chloride can be compared with other quaternary ammonium salts such as:
1-Methyl-1-propylpiperidin-1-ium bromide: Similar in structure but with a bromide ion instead of chloride.
1-Methyl-1-propylpiperidin-1-ium bis(trifluoromethylsulfonyl)imide: A more complex anion, often used in ionic liquid applications.
N-Methyl-N-propylpiperidinium chloride: Another name for the same compound, highlighting its quaternary ammonium nature.
These compounds share similar properties but differ in their specific applications and reactivity due to the nature of the counterion.
Properties
CAS No. |
1383436-85-8 |
|---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.71 g/mol |
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N.ClH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JDSAJETWNWVTER-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


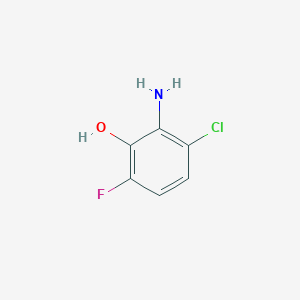
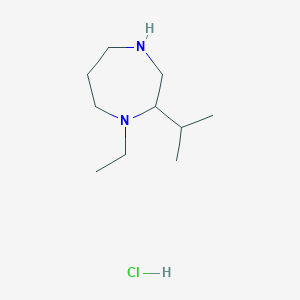
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
